

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one alternative names

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Compound of Interest

Compound Name:	(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Cat. No.:	B041470

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Technical Guide: (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Alternative Names

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a chemical compound belonging to the class of enaminones. Enaminones are versatile building blocks in organic synthesis, valued for their dual electrophilic and nucleophilic character, which makes them excellent precursors for the synthesis of a wide array of heterocyclic compounds. This guide provides a summary of the known properties and alternative names for this compound. While specific experimental protocols for this exact molecule are not readily available in published literature, this guide includes representative methodologies for the synthesis and application of closely related enaminones to provide a practical framework for researchers.

The primary and most formally correct name for this compound is its IUPAC name: (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one^[1]. It is also commonly referred to by its registered CAS Number.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of **(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one**, compiled from various chemical supplier databases.

Property	Value	Reference(s)
CAS Number	187242-85-9	[1] [2]
Molecular Formula	C ₈ H ₁₅ NO ₃	[2] [3]
Molecular Weight	173.21 g/mol	[1] [2] [3]
IUPAC Name	(3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one	[1]
Physical Form	Liquid	[1]
Purity	≥95% - ≥97% (Varies by supplier)	[1] [2]
Storage Temperature	Refrigerator (4°C)	[1] [2]
SMILES	O=C(C(OC)OC)/C=C/N(C)C	[2]
InChI Key	DFZIBCAWOSFLFR-AATRIKPKSA-N	[1]
Topological Polar Surface Area (TPSA)	38.77 Å ²	[2]
logP	0.8858	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of **(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one** (CAS 187242-85-9) are not extensively documented in peer-reviewed literature. However, the synthesis of enaminones is a well-established area of organic chemistry. Below are representative protocols for the synthesis of enaminones from common starting materials.

Representative Synthesis of an Enaminone from a Ketone

This protocol describes a general method for the synthesis of an enaminone from a ketone and a formamide acetal, which is a common route to compounds like **(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one**.

Objective: To synthesize a β -dimethylamino enaminone from an acetyl-containing starting material.

Materials:

- Ketone (e.g., 1,1-dimethoxyacetone, as a precursor to the target molecule)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Anhydrous Toluene or Xylene
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard glassware for reflux

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ketone (1.0 equivalent) in anhydrous toluene or xylene.
- Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

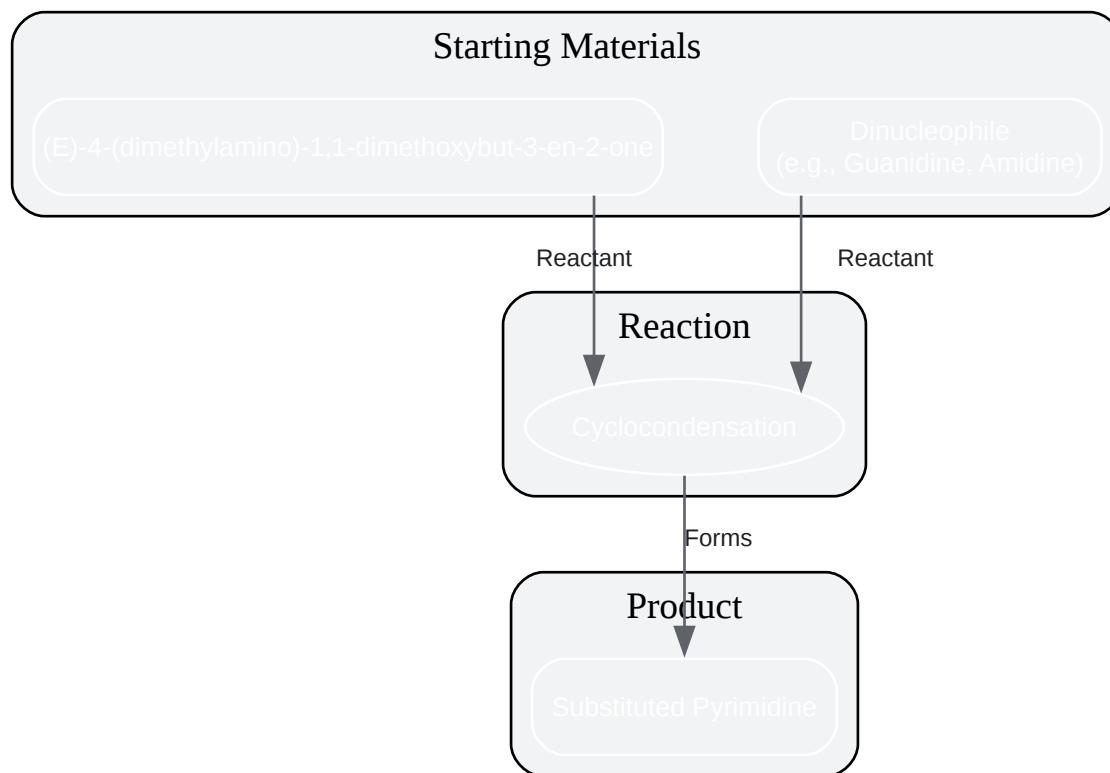
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

Applications in Synthesis

Enaminones are key intermediates in the synthesis of various heterocyclic systems, some of which are scaffolds for compounds with potential biological activity. While specific applications for **(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one** are not detailed in the literature, its structure suggests it would be a valuable precursor for the synthesis of substituted pyrimidines, pyridines, and other heterocycles.

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general role of an enaminone as a building block in the synthesis of a six-membered heterocyclic ring, such as a pyrimidine. The enaminone provides a three-carbon backbone with electrophilic and nucleophilic centers that can react with a dinucleophile.



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Caption: General workflow for pyrimidine synthesis using an enaminone.

Signaling Pathways

Currently, there is no published research that directly implicates **(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one** in any specific biological signaling pathways. Its primary utility, as described in the chemical literature, is as a synthetic intermediate. Research into the biological activities of the heterocyclic compounds synthesized from this enaminone may reveal interactions with biological targets and signaling pathways in the future.

Conclusion

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile enaminone with potential applications as a building block in synthetic and medicinal chemistry. While detailed experimental data and biological studies for this specific compound are sparse in the public domain, its structural class is well-studied. The representative protocols and synthetic workflows provided in this guide are intended to offer a practical starting point for researchers interested in utilizing this and related enaminones in their work. Further research is needed to fully characterize the reactivity and potential biological applications of this specific molecule.

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